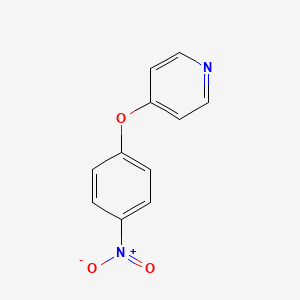

4-(4-Nitrophenoxy)pyridine

Overview

Description

4-(4-Nitrophenoxy)pyridine is a chemical compound with the CAS Number: 4783-83-9 and a molecular weight of 216.2 . It has a linear formula of C11H8N2O3 .

Synthesis Analysis

A library of novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones containing different substituents at the 5-position is synthesized. The mechanochemical treatment is followed to synthesize target compounds .Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenoxy)pyridine is represented by the linear formula C11H8N2O3 .Chemical Reactions Analysis

In the synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones, the mechanochemical treatment is followed to synthesize target compounds .Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)pyridine is a solid at room temperature . It has a molecular weight of 216.2 and a flash point of 162.4°C .Scientific Research Applications

1. Synthesis of Novel Polyimides

4-(4-Nitrophenoxy)pyridine derivatives have been utilized in the synthesis of various polyimides. For instance, novel pyridine-containing polyimides were synthesized using aromatic diamine monomers derived from 4-(4-Nitrophenoxy)pyridine, exhibiting high solubility in organic solvents and excellent thermal stability. These polyimides showed good mechanical properties, including high tensile strengths and elongations at break, making them suitable for advanced material applications (Huang et al., 2012); (Wang et al., 2007); (Yan et al., 2011).

2. Study of Hydrogen Bonds in Complexes

4-(4-Nitrophenoxy)pyridine derivatives have been studied for their role in forming hydrogen bonds. Research on complexes involving these derivatives provides insights into the differences between N·H·O and O·H·O hydrogen bonds. These studies contribute to a deeper understanding of molecular interactions in various chemical contexts (Dega-Szafran et al., 1996).

3. Synthesis of Modified Pyridine Derivatives

The reactivity of 4-(4-Nitrophenoxy)pyridine has been explored in the synthesis of modified pyridine derivatives. These derivatives serve as intermediates for various chemical syntheses and applications. Such studies contribute to the development of new compounds and materials with specific desired properties (Figueroa‐Pérez et al., 2006).

4. Development of Nonlinear Optical Materials

Research on 4-(4-Nitrophenoxy)pyridine derivatives has extended to the field of nonlinear optics. For example, studies have explored how proton transfer involving these derivatives can enhance molecular hyperpolarizabilities, contributing to the design of nonlinear optical materials (Evans et al., 1998).

5. High Temperature Pyridine-Containing Phthalonitrile Polymers

Novel pyridine-containing aromatic phthalonitrile monomers derived from 4-(4-Nitrophenoxy)pyridine have been synthesized for the creation of high-temperature polymers. These polymers exhibit excellent thermal properties and are applicable in environments requiring materials with high thermal stability (Xi et al., 2016).

6. Kinetics and Mechanism of Pyridinolysis

Studies on the kinetics and mechanisms of pyridinolysis in reactions involving 4-(4-Nitrophenoxy)pyridine derivatives contribute to a better understanding of reaction dynamics. These insights are valuable for the development of chemical processes and synthesis pathways (Castro et al., 2004).

Mechanism of Action

Target of Action

It’s known that nitropyridines can undergo reactions at the benzylic position , which could potentially interact with various biological targets.

Biochemical Pathways

Nitropyridines and their derivatives are known to be important synthetic intermediates for new pesticides and medicines , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could potentially impact its bioavailability.

Result of Action

Some phenoxypyridines have shown promising herbicidal activity , suggesting that 4-(4-Nitrophenoxy)pyridine could potentially have similar effects.

Action Environment

It’s known that the compound is stable when sealed in a dry environment at room temperature .

Future Directions

properties

IUPAC Name |

4-(4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLPFSUCTGPURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659427 | |

| Record name | 4-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenoxy)pyridine | |

CAS RN |

4783-83-9 | |

| Record name | 4-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

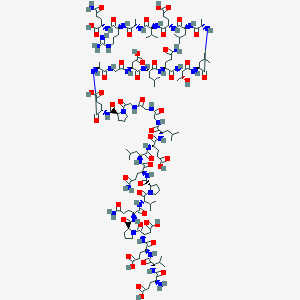

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)